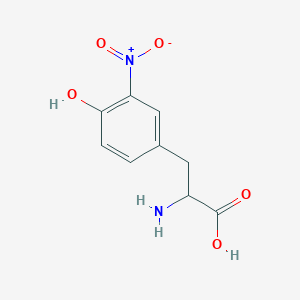

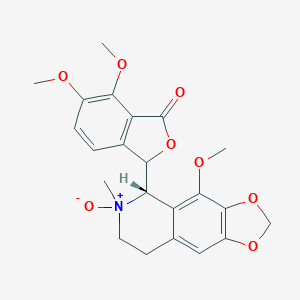

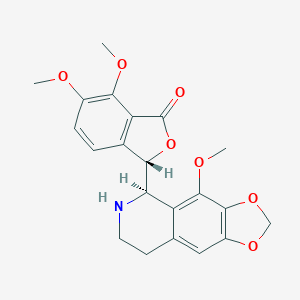

1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one

描述

The study of organic compounds involving benzoyl and amino functional groups is a critical area of research due to their relevance in various chemical syntheses and potential applications in medicinal chemistry. Compounds like "1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one" are of particular interest due to their structural complexity and potential reactivity.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, a related process involves the preparation of 3-Dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid through the Knoevenagel reaction followed by a reduction process (Xiang, 2006). This method showcases the type of synthetic pathway that could be adapted for the synthesis of our target compound by introducing specific substituents at appropriate steps.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, compounds with similar structural features have been studied to determine their crystal structures, revealing how molecular conformation affects their physical and chemical properties (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of amino and benzyloxy groups can lead to various reactions such as nucleophilic substitutions, condensations, and cyclizations. The synthesis of complex heterocycles from precursors containing amino and benzyloxy functionalities illustrates the type of chemical transformations that could be applicable (Ornik et al., 1990).

科学研究应用

Conformational Effects in Organic Chemistry

- The compound is involved in studies exploring conformational effects in organic rearrangements. For example, in the rearrangements of thermally generated oxygen diradicals, similar compounds undergo transformations involving benzyl and phenyl migrations, highlighting their role in understanding reaction pathways in organic chemistry (Adam & Baeza, 1972).

Synthesis of Bioactive Compounds

- It is used in the synthesis of bioactive compounds, such as 3-Dimethylamino-3-phenylpropanol, which has implications in pharmaceutical chemistry. The compound is prepared via a series of reactions including the Knoevenagel reaction and reduction processes, demonstrating its utility in complex organic synthesis (Xiang, 2006).

Polymer Science and Surfactant Behavior

- The compound is relevant in the synthesis of narrow-distribution polymers such as poly[2-(dimethylamino)ethyl methacrylate], which exhibit surfactant properties and are useful in emulsion polymerization. These polymers show excellent pH-responsive behavior and emulsifier properties, making them valuable in material science (Liu, Yu, & Ni, 2004).

Organic Light-Emitting Diodes

- Derivatives of this compound are used in the development of organic light-emitting diodes (OLEDs), indicating its importance in the field of electronics and materials science. The derivatives are used as dopants in OLED fabrication, affecting the light emission and performance of these devices (Ko et al., 2001).

Synthesis of Heterocyclic Systems

- It serves as a key reagent in the synthesis of heterocyclic systems, which are crucial in the development of new pharmaceuticals and organic compounds. This application demonstrates its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Reaction Kinetics and Mechanism Studies

- The compound's derivatives undergo reactions with epoxides, providing insights into reaction kinetics and mechanisms. These studies are fundamental in understanding chemical interactions and designing new reactions (Proksa, Steiner, Uhrínová, & Koóš, 1992).

Engineering of Enantioselective Reductions

- In biochemistry, derivatives of the compound are used in engineering carbonyl reductases for enantioselective reductions. This has implications in biocatalysis and the production of chiral compounds (Zhang et al., 2015).

安全和危害

属性

IUPAC Name |

3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16/h4-12,15H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPVGKUBSDXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648662 | |

| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | |

CAS RN |

41489-62-7 | |

| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。